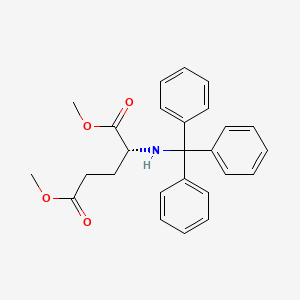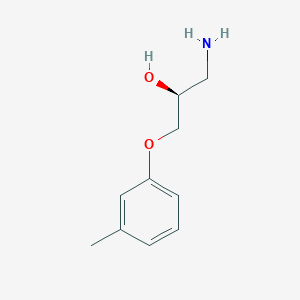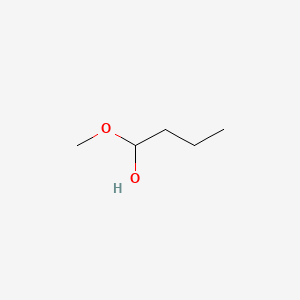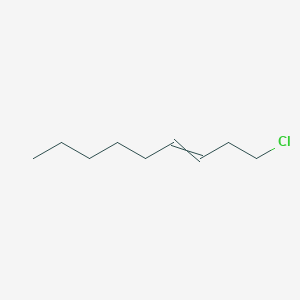![molecular formula C21H16ClNO B12557733 (3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one CAS No. 146371-22-4](/img/structure/B12557733.png)
(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one is an organic compound characterized by the presence of a chlorophenyl group, an imino group, and a diphenylpropanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one typically involves the reaction of 4-chloroaniline with benzaldehyde derivatives under acidic or basic conditions to form the imine intermediate. This intermediate then undergoes further reactions to form the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to various substituted derivatives.
Applications De Recherche Scientifique
(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The imine group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, contributing to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imine derivatives and chlorophenyl-containing compounds. Examples are (3E)-3-[(4-Hydroxyphenyl)imino]-1H-indol-2(3H)-one and other substituted imines .
Uniqueness
What sets (3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one apart is its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities. Its chlorophenyl group and imine functionality make it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
146371-22-4 |
|---|---|
Formule moléculaire |
C21H16ClNO |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)imino-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C21H16ClNO/c22-18-11-13-19(14-12-18)23-20(16-7-3-1-4-8-16)15-21(24)17-9-5-2-6-10-17/h1-14H,15H2 |
Clé InChI |
FJFNTNJIWLJNNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Cl)CC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)
![6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid](/img/structure/B12557672.png)


![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)

![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)
![Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-](/img/structure/B12557714.png)





